(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide
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Overview
Description
(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with a vinylsulfonamido group and a p-tolyl substituent, making it a unique molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Formation of the Vinylsulfonamido Intermediate: This step involves the reaction of p-tolylamine with a suitable sulfonyl chloride to form the p-tolylsulfonamide.
Alkyne Addition: The p-tolylsulfonamide is then reacted with an alkyne derivative under basic conditions to form the but-2-yn-1-yl intermediate.
Coupling with Benzamide: The final step involves the coupling of the but-2-yn-1-yl intermediate with a benzamide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under various conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its structure suggests it could be explored for anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of (E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzamide core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(p-tolylsulfonyl)benzamide: Similar structure but lacks the alkyne and vinyl groups.
(E)-2-((4-(2-(phenyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness
(E)-2-((4-(2-(p-tolyl)vinylsulfonamido)but-2-yn-1-yl)oxy)benzamide is unique due to the presence of both the alkyne and vinylsulfonamido groups, which provide additional reactivity and potential for diverse applications compared to its similar compounds.
Properties
IUPAC Name |
2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]but-2-ynoxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-16-8-10-17(11-9-16)12-15-27(24,25)22-13-4-5-14-26-19-7-3-2-6-18(19)20(21)23/h2-3,6-12,15,22H,13-14H2,1H3,(H2,21,23)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFSAIFHZFILGQ-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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